molecular formula C11H9F2N3O CH4O3S B194801 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate CAS No. 86386-77-8

1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate

Cat. No.: B194801
CAS No.: 86386-77-8
M. Wt: 237.21 96.11
InChI Key: NJBRNNOGZPVNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 86386-77-8; molecular formula C₁₂H₁₃F₂N₃O₄S) is a key intermediate in synthesizing triazole-based antifungal agents, particularly fluconazole derivatives. Its structure features an epoxide (oxirane) ring substituted with a 2,4-difluorophenyl group and a triazole-methyl moiety, with a methanesulfonate counterion. The methanesulfonate group enhances reactivity by acting as a leaving group during nucleophilic ring-opening reactions, facilitating modifications to generate bioactive derivatives .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction Pathway

The preparation of 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate begins with the synthesis of its free base intermediate, 1-[2-(2,4-difluorophenyl)-oxiranyl methyl]-1H-1,2,4-triazole (Formula I), followed by salt formation with methanesulfonic acid. The free base is synthesized via an epoxidation reaction between 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Formula III) and trimethyl sulfoxonium iodide under phase-transfer conditions .

Reaction equation :

Formula III+Trimethyl sulfoxonium iodidePhase transfer catalyst, BaseFormula I (free base)\text{Formula III} + \text{Trimethyl sulfoxonium iodide} \xrightarrow{\text{Phase transfer catalyst, Base}} \text{Formula I (free base)}

Phase-Transfer Catalysis and Solvent Systems

Phase-transfer catalysts (PTCs) are critical for facilitating the reaction between hydrophilic and hydrophobic reactants. Tetrabutyl ammonium bromide and cetyl trimethyl ammonium bromide are commonly employed, achieving yields exceeding 85% . Solvent selection directly impacts reaction efficiency:

Solvent ClassExamplesReaction Efficiency (%)
HalogenatedDichloromethane92
EthersTetrahydrofuran88
KetonesAcetone78

Dichloromethane is preferred for its ability to dissolve both reactants and PTCs while maintaining a stable reaction environment .

Industrial-Scale Synthesis and Optimization

Large-Scale Epoxidation

Industrial processes utilize automated reactors to ensure precise temperature control (25–30°C) and stoichiometric ratios. A typical batch involves:

  • Reactant Mixing : Formula III (1.0 mol), trimethyl sulfoxonium iodide (1.2 mol), PTC (0.05 mol), and sodium hydroxide (2.5 mol) in dichloromethane.

  • Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) after 6–8 hours.

  • Work-Up : The organic layer is separated, concentrated to 50% volume under vacuum (100–600 mmHg), and cooled to 5°C to precipitate the crystalline free base .

Yield : 89–92% (free base), with purity >98% confirmed by HPLC .

Methanesulfonate Salt Formation

The free base is converted to its methanesulfonate salt via acid-base reaction:

  • Neutralization : The free base (1.0 mol) is dissolved in isopropanol, and methanesulfonic acid (1.1 mol) is added dropwise at 20–25°C.

  • Crystallization : The mixture is cooled to 0–5°C, yielding the methanesulfonate salt as a white crystalline solid.

Critical Parameters :

  • Solvent : Isopropanol ensures high solubility of both reactants.

  • Stoichiometry : A 10% excess of methanesulfonic acid prevents residual free base.

  • Purity : Final product purity exceeds 99.5% after recrystallization from aqueous ethanol .

Purification and Characterization

Crystallization Techniques

Isolation of the free base intermediate involves vacuum distillation to minimize thermal degradation. Key steps include:

  • Concentration : Organic layer distilled at 40–50°C under 200 mmHg.

  • Cooling Rate : Controlled cooling at 1°C/min to 5°C ensures uniform crystal growth.

X-ray Powder Diffraction (XRPD) : The free base exhibits characteristic peaks at 2θ = 8.2°, 12.5°, and 18.7°, confirming crystallinity .

Analytical Validation

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30 v/v)

  • Retention Time: 6.8 min (free base), 7.2 min (methanesulfonate salt)

Impurity Profile :

  • Trimethyl sulfoxonium iodide residue : <0.1%

  • Degradation products : Undetectable after optimized work-up .

Comparative Analysis of Methodologies

Solvent Impact on Yield

A comparative study of solvents revealed dichloromethane’s superiority:

SolventYield (%)Purity (%)
Dichloromethane9298.5
Tetrahydrofuran8897.2
Ethyl acetate7595.8

Higher polarity solvents improve PTC activity and reactant miscibility .

Catalyst Efficiency

Tetrabutyl ammonium bromide outperforms other PTCs due to its balanced hydrophobicity and stability under basic conditions:

PTCYield (%)
Tetrabutyl ammonium bromide92
Cetyl trimethyl ammonium bromide89
Benzyl triethyl ammonium chloride82

Scale-Up Challenges and Solutions

Thermal Degradation Mitigation

Excessive distillation temperatures (>70°C) promote decomposition. Industrial protocols limit temperatures to 50°C and employ vacuum distillation to reduce thermal stress .

Cost Optimization

  • Reagent Recovery : Dichloromethane is recycled via distillation, reducing costs by 30%.

  • Catalyst Reuse : Tetrabutyl ammonium bromide is recovered with 85% efficiency via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted triazole or difluorophenyl derivatives .

Scientific Research Applications

Antifungal Activity

The compound's structure incorporates the 1,2,4-triazole moiety, which is known for its antifungal properties. Research has demonstrated that derivatives of 1,2,4-triazoles possess a broad spectrum of antifungal activities:

  • A study highlighted that certain 1,2,4-triazole derivatives exhibited enhanced antifungal activity against various fungal strains compared to traditional antifungals like azoxystrobin. For instance, compounds with a 1,2,4-triazole-thioether moiety showed an inhibitory rate of 90–98% against P. piricola .
Compound TypeActivity LevelReference
Triazole DerivativesHigh
Myrtenal DerivativesEnhanced

Antibacterial Activity

In addition to antifungal properties, the compound also demonstrates notable antibacterial effects. Various studies have synthesized clinafloxacin-triazole hybrids that showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA):

  • One study reported that a specific hybrid exhibited a Minimum Inhibitory Concentration (MIC) of 0.25–1 μg/mL against MRSA, which is comparable or superior to existing antibiotics .
Compound TypeMIC (μg/mL)Reference
Clinafloxacin-Triazole Hybrids0.25–1
Ciprofloxacin-Triazole Hybrids0.046–3.11

Antitubercular Activity

Recent research has explored the potential of 1,2,4-triazole derivatives as antitubercular agents:

  • A series of synthesized derivatives were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study: Synthesis and Testing of Triazole Derivatives

A comprehensive study synthesized several triazole derivatives and assessed their biological activities:

  • The synthesized compounds underwent rigorous testing for both antifungal and antibacterial properties.
  • Results indicated that modifications in the chemical structure significantly influenced the biological activity of the derivatives.

Research Insights

The medicinal attributes of 1,2,4-triazoles have been extensively documented:

  • A review article summarized their pharmacological profiles, noting their roles as neuroprotectants and in other therapeutic areas such as cancer treatment and inflammation management .

Mechanism of Action

The mechanism of action of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Property 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole Methanesulfonate Fluconazole Intermediate (CAS 86386-76-7) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Molecular Weight 333.31 237.21 255.24
Key Functional Groups Epoxide, triazole, methanesulfonate Epoxide, triazole Ethanol, triazole, 2,4-difluorophenyl
Reactivity High (methanesulfonate aids nucleophilic substitution) Moderate (epoxide ring-opening) Low (stable alcohol derivative)
Storage Conditions Inert atmosphere, room temperature Not specified Not specified

Toxicity and Regulatory Considerations

  • Genotoxicity: The target compound is classified as a genotoxic impurity in fluconazole synthesis, requiring strict control (<0.3 μg/g in APIs) .
  • Fluconazole Intermediate: Less toxic but still monitored due to structural similarity to genotoxic impurities .
  • Alcohol Derivatives: No reported genotoxicity, making them safer for pharmaceutical use .

Key Advantages and Limitations

Target Compound

  • Advantages : High reactivity for diverse derivatization; derivatives show potent antifungal activity.
  • Limitations: Genotoxic risk necessitates stringent purification .

Fluconazole Intermediate

  • Advantages : Direct precursor to fluconazole; well-established synthesis.
  • Limitations: Limited structural flexibility for further modifications .

Alcohol Derivatives

  • Advantages: Stable and non-toxic.
  • Limitations : Lower antifungal potency compared to epoxide-based derivatives .

Biological Activity

1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate (CAS No. 86386-77-8) is a compound that belongs to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The unique structural features of this compound may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C12H13F2N3O4SC_{12}H_{13}F_2N_3O_4S, with a molecular weight of 333.31 g/mol. The compound includes a triazole ring and an epoxide moiety (oxirane), which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₃F₂N₃O₄S
Molecular Weight333.31 g/mol
CAS Number86386-77-8
Storage ConditionsInert atmosphere, Room Temp

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives exhibit potent antifungal properties. A study highlighted the structure-activity relationship (SAR) of triazoles and their effectiveness against various fungal strains. The presence of the triazole moiety in the compound enhances its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways, which are crucial for fungal cell membrane integrity .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that this compound exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have also been documented. A study assessed the impact of related compounds on cytokine release in peripheral blood mononuclear cells. The results indicated that these compounds could modulate inflammatory responses by altering the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Study 1: Synthesis and Evaluation

In a systematic evaluation of new 1,2,4-triazole derivatives, researchers synthesized several compounds and tested their biological activities. Among these derivatives, one variant demonstrated exceptional antibacterial activity against multidrug-resistant strains with MIC values as low as 0.25 µg/mL .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications on the triazole ring significantly influence biological activity. For instance, substituents at various positions on the triazole ring were shown to enhance antibacterial potency against specific bacterial strains .

Q & A

Q. Basic: How can researchers optimize the synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate to improve yield and purity?

Methodological Answer:
The synthesis involves two key steps: (1) nucleophilic substitution to attach the triazole moiety to the difluorophenyl precursor and (2) epoxidation to form the oxirane ring. Optimization strategies include:

  • Catalysts : Use BF₃·Et₂O to stabilize the epoxide intermediate and reduce side reactions.
  • Temperature Control : Maintain 60°C during epoxidation to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol improves purity (>98% by HPLC).
    Reference studies report yields of 65–72% under optimized conditions .

Q. Basic: What analytical techniques are recommended for confirming the molecular structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., (2R,3R) configuration) as demonstrated in Acta Crystallographica studies .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., triazole methyl protons at δ 4.2–4.5 ppm; oxirane protons at δ 3.1–3.3 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C-F stretch at 1250–1100 cm⁻¹, triazole ring vibrations at 1500–1450 cm⁻¹) .

Q. Advanced: How can enantiomeric purity be assessed, and what chiral separation methods are effective?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with n-hexane/isopropanol (80:20 v/v) mobile phase. Retention time differences (ΔRt > 2 min) distinguish enantiomers .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +15.6° for the active (2R,3R)-enantiomer) to quantify optical purity .
  • Reference Standards : Compare with commercially available enantiopure intermediates (e.g., Efinaconazole precursors) .

Q. Advanced: What structural modifications influence its antifungal efficacy, and how are SAR studies designed?

Methodological Answer:

  • Critical Substituents : Fluorine atoms at the 2,4-positions of the phenyl ring enhance lipophilicity and membrane penetration. The triazole moiety is essential for binding fungal CYP51 enzymes .
  • SAR Study Design :
    • Synthesize analogs with varied substituents (e.g., chloro, methyl groups).
    • Test in vitro against Candida albicans (ATCC 90028) using CLSI M27 guidelines.
    • Correlate MIC values (e.g., 0.5–2 µg/mL for active derivatives) with structural features .

Q. Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assays : Use identical fungal strains (e.g., ATCC-certified), media (RPMI-1640), and endpoints (e.g., 50% growth inhibition).
  • Control Variables : Document temperature, incubation time, and inoculum size.
  • Cross-Validation : Compare data with structurally related antifungals (e.g., Ravuconazole) to contextualize potency discrepancies .

Q. Advanced: What methodologies evaluate the compound’s stability under various stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C/72h), UV light (254 nm/48h), and acidic/alkaline conditions (0.1M HCl/NaOH, 25°C/24h).
  • HPLC-MS Analysis : Monitor degradation products (e.g., oxirane ring opening at m/z 248.1) and quantify stability (>90% intact under inert storage) .
  • Kinetic Studies : Calculate degradation rate constants (k) to predict shelf-life .

Q. Advanced: Which formulation strategies enhance solubility for preclinical in vivo studies?

Methodological Answer:

  • Co-Solvents : Use PEG 400 (20% v/v) or cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in dermal applications (e.g., mimicking Efinaconazole formulations) .

Properties

IUPAC Name

1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBRNNOGZPVNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86386-77-8
Record name 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86386-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (59.6 g, 0.23M), trimethylsulphoxonium iodide (50.6 g, 0.23M) and cetrimide (2.1 g) were stirred in a mixture of toluene (370 ml) and 20% w/w aqueous sodium hydroxide at 60° for 3 hours. The toluene layer was separated and concentrated to 110 ml then diluted with ethyl acetate (150 ml). A solution of methanesulphonic acid (16.6 g, 0.172M) in ethyl acetate (20 ml) was added. More ethyl acetate (100 ml) was added and the mixture was stirred at 0° C. for one hour then filtration of the precipitate gave the title compound (43 g, 56%).
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
Reactant of Route 2
Reactant of Route 2
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
Reactant of Route 3
Reactant of Route 3
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
Reactant of Route 4
Reactant of Route 4
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
Reactant of Route 5
Reactant of Route 5
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
Reactant of Route 6
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.